6-Methyl-1,4-diazepane
Overview
Description
6-Methyl-1,4-diazepane is a heterocyclic organic compound with the molecular formula C6H14N2 It belongs to the class of diazepanes, which are seven-membered rings containing two nitrogen atoms
Mechanism of Action
For instance, diazepam, a well-known diazepane derivative, is a long-acting benzodiazepine used to treat panic disorders, severe anxiety, alcohol withdrawal, and seizures . Its mechanism of action involves enhancing the activity of gamma-aminobutyric acid (GABA), an inhibitory neurotransmitter in the brain .
Preparation Methods
Synthetic Routes and Reaction Conditions
6-Methyl-1,4-diazepane can be synthesized through several methods. One common approach involves the reaction of methacrolein with ethylenediamine . This reaction typically requires specific conditions, such as controlled temperature and pH, to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve more scalable and efficient methods. For instance, the use of tert-butyl 1,4-diazepane-1-carboxylate as a starting material, followed by reaction with butyryl chloride and various aromatic aldehydes, has been reported . This method allows for the production of large quantities of the compound with high purity.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-1,4-diazepane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common with this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like halides and amines are typically employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted diazepane derivatives.
Scientific Research Applications
6-Methyl-1,4-diazepane has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
1,4-Diazepane: A parent compound with similar structural features but lacking the methyl group.
1-Methyl-1,4-diazepane: Another derivative with a methyl group at a different position.
1,4-Oxazepane: A related compound where one nitrogen atom is replaced by an oxygen atom.
Uniqueness
6-Methyl-1,4-diazepane is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methyl group can affect the compound’s steric and electronic properties, making it distinct from other diazepane derivatives.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure and reactivity make it a valuable building block in synthetic chemistry, while its biological activities open up possibilities for medicinal research.
Properties
IUPAC Name |
6-methyl-1,4-diazepane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2/c1-6-4-7-2-3-8-5-6/h6-8H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMJOIXFVKVPLRQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCNC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50335112 | |
Record name | 6-methyl-1,4-diazepane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50335112 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89582-17-2 | |
Record name | 6-methyl-1,4-diazepane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50335112 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of AAZTA5 in the development of radiolabeled minigastrin analogs?
A1: AAZTA5 is a versatile bifunctional chelator that shows promise in improving the radiolabeling properties of minigastrin analogs [, ]. Minigastrin analogs are molecules that can bind to the gastrin-releasing peptide receptor, which is overexpressed in certain types of cancer cells. By attaching a radioisotope to these analogs, researchers aim to develop diagnostic and therapeutic agents for targeted cancer treatment. [, ] demonstrate that AAZTA5 can effectively chelate radiometals and conjugate them to minigastrin analogs, potentially leading to improved tumor targeting and therapeutic efficacy.
Q2: How does the use of AAZTA5 affect the in vitro performance of gastrin-releasing peptide receptor antagonists?
A2: While the provided abstracts do not detail specific in vitro results, [] indicates that incorporating AAZTA5 into a gastrin-releasing peptide receptor antagonist influenced its radiolabeling properties. Further research is needed to understand how this modification impacts the antagonist's binding affinity, selectivity, and overall efficacy in vitro. This information is crucial for evaluating the potential of AAZTA5-modified antagonists as targeted therapies.
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